methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features a thiazine ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps and specific reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of imidazolidine-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of a base can yield similar thiazine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazine derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, its unique electronic properties make it useful in materials science for developing new electronic and photonic devices .
Mechanism of Action
The mechanism of action of methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, thiazine derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and benzothiazines . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the thiazine and pyrimidine rings in the compound provides distinct electronic and steric properties, making it stand out among its peers. This uniqueness can lead to different biological activities and applications, highlighting the importance of studying and understanding this compound in detail.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a pyrimido-thiazine core , which is known for its diverse pharmacological properties. The presence of the 2,5-dimethoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Preliminary studies indicate that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Many thiazine derivatives have been studied for their ability to inhibit cancer cell proliferation. They may act by interfering with DNA synthesis or repair mechanisms.
- Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Certain compounds in this class have been reported to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antitumor Studies :
- A study evaluating the cytotoxic effects of thiazine derivatives showed that compounds similar to methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate had IC50 values in the low micromolar range against various cancer cell lines. This suggests significant antitumor potential .
- Antimicrobial Activity :
- Anti-inflammatory Research :
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C18H20N2O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-9-11(23-2)5-6-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3 |
InChI Key |
QLNJDRROIXPOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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